molecular formula C18H14ClN3OS B2501260 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207036-16-5

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2501260
CAS RN: 1207036-16-5
M. Wt: 355.84
InChI Key: TVTLDUWJSCQQRD-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has been extensively researched in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique properties and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Chemotherapy Applications in Tropical Diseases

  • The compound has been studied for its potential use in metal-based chemotherapy against tropical diseases. Specifically, copper complexes of similar imidazole derivatives have shown promising in vitro activity against cultures of epimastigotes of Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2001).

2. Electrochemical Studies

  • Imidazole derivatives, including compounds similar to the one , have been used in electrochemical studies. For example, the copolymerization of a novel monomer, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN), with 3,4-ethylenedioxythiophene (EDOT) in acetonitrile showed properties like lower oxidation potential and higher optical contrast, indicating potential applications in electronic devices (Soylemez et al., 2015).

3. Antimicrobial Properties

  • Similar imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown significant activity against bacteria such as S. aureus and E. coli, and fungi like C. albicans, highlighting the compound's potential in developing new antimicrobial agents (Khanage et al., 2020).

4. Photophysical Properties for Fluorescence Applications

  • The photophysical properties of similar imidazole derivatives have been studied, indicating their potential as fluorescent materials. These compounds show absorption in the ultraviolet region and emission in the blue region, suggesting applications in fluorescence-based technologies (Padalkar et al., 2015).

5. Cancer and HIV Research

  • Imidazole-based compounds have been synthesized for potential use in cancer and HIV research. The synthesis and evaluation of pyrazolines based thiazolidin-4-one derivatives, for instance, demonstrate the potential of such compounds in developing treatments for cancer and HIV (Patel et al., 2013).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-23-16-7-5-13(6-8-16)17-12-21-18(24-10-9-20)22(17)15-4-2-3-14(19)11-15/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLDUWJSCQQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile

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